Beta-D-Glucose

Description

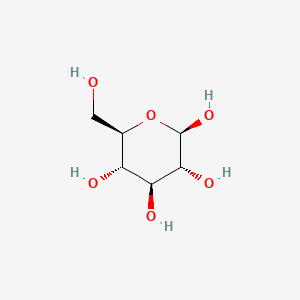

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Precise Structure of β-D-Glucose

Abstract

β-D-glucose is a cornerstone of biochemistry and a primary source of energy for most living organisms.[1][2] Its unique structural properties dictate its biological function, from its role as a monomer in cellulose to its metabolic fate in glycolysis.[2] This guide provides a comprehensive analysis of the precise structure of β-D-glucose, moving from foundational two-dimensional representations to its thermodynamically favored three-dimensional conformation. We will explore the stereochemical nuances, the principles governing its conformational stability, and the experimental evidence that underpins our current understanding. This document is intended for researchers, scientists, and professionals in drug development who require a detailed structural and mechanistic understanding of this fundamental monosaccharide.

Foundational Stereochemistry and Linear Representation

The molecular formula for glucose is C₆H₁₂O₆.[1][3] It is an aldohexose, signifying a six-carbon backbone with a terminal aldehyde group (at carbon-1, C-1) in its open-chain form.[4][5] The foundation of glucose's structure lies in its stereochemistry.

The Fischer Projection and Chirality

The open-chain form of glucose possesses four chiral centers (C-2, C-3, C-4, and C-5), which gives rise to 2⁴, or 16, possible stereoisomers.[6][7][8] The distinction between D-glucose and its enantiomer, L-glucose, is determined by the configuration of the chiral center furthest from the carbonyl group, which is C-5. In the Fischer projection, if the hydroxyl (-OH) group on this penultimate carbon is on the right, the sugar is designated "D".[8][9][10] D-glucose is the biologically active form found widely in nature.[3]

The specific arrangement of hydroxyl groups in D-glucose is critical. The absolute configuration for D-glucose's chiral centers is C-2 (R), C-3 (S), C-4 (R), and C-5 (R).[11]

Caption: Fischer projection of the open-chain form of D-glucose.

Cyclization and the Emergence of Anomers

In aqueous solutions, the open-chain form of glucose is a minor species, accounting for less than 1% of the equilibrium mixture.[6] The molecule spontaneously undergoes an intramolecular nucleophilic addition, where the hydroxyl group on C-5 attacks the electrophilic aldehyde carbon (C-1). This reaction forms a stable six-membered cyclic hemiacetal, a structure known as a pyranose ring.[3][5][12]

This cyclization event is of paramount importance as it transforms the formerly achiral C-1 carbonyl carbon into a new chiral center, now called the anomeric carbon .

Haworth Projections: Visualizing the Anomers

The creation of the anomeric carbon results in two possible diastereomers, known as anomers: alpha (α) and beta (β).[13] These are distinguished by the stereochemistry at the C-1 position. The Haworth projection is a conventional way to represent these cyclic structures.[4][14]

-

α-D-glucose : The anomeric hydroxyl group at C-1 is on the opposite side of the ring from the -CH₂OH group at C-5 (a trans arrangement).[3] In the standard Haworth projection, this -OH group is drawn pointing down.

-

β-D-glucose : The anomeric hydroxyl group at C-1 is on the same side of the ring as the -CH₂OH group at C-5 (a cis arrangement).[3] In the standard Haworth projection, this -OH group is drawn pointing up.[6][14]

In solution, these anomers interconvert through the open-chain form in a process called mutarotation until an equilibrium is reached. For glucose, this equilibrium strongly favors the beta form, with a typical distribution of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[6]

Caption: Cyclization of D-glucose into its α and β anomers.

The Precise 3D Structure: Chair Conformation

The Haworth projection is a useful 2D simplification, but it does not accurately represent the three-dimensional geometry of the pyranose ring.[15] The six-membered ring is not planar; to minimize bond angle strain and torsional strain, it adopts non-planar conformations. The two principal conformations are the "chair" and the "boat".[3][5]

Energetic Favorability of the Chair Conformation

The chair conformation is significantly more stable and thus the overwhelmingly predominant form for glucose.[5][16] This stability arises from two key factors:

-

Staggered Bonds : All C-H bonds on adjacent carbons are perfectly staggered, minimizing torsional strain.[16]

-

Minimized Steric Hindrance : It allows for larger substituents to occupy positions that minimize steric repulsion.

In contrast, the boat conformation suffers from significant steric crowding between the "flagpole" hydrogens and torsional strain from eclipsed bonds, making it energetically unfavorable.[16]

The Structural Perfection of β-D-Glucose

Within the chair conformation, substituents can occupy two types of positions:

-

Axial : Perpendicular to the plane of the ring (pointing up or down).

-

Equatorial : Lying in the approximate plane of the ring (pointing to the sides).

The key to the precise structure and exceptional stability of β-D-glucose lies in the orientation of its substituents. In its most stable chair conformation (designated ⁴C₁), all five of the non-hydrogen substituents (the four -OH groups and the -CH₂OH group) occupy equatorial positions .[5]

This arrangement is sterically ideal. It places all the bulky groups as far apart from each other as possible, minimizing destabilizing 1,3-diaxial interactions.[16] This unique feature is why β-D-glucose is the most stable and most abundant aldohexose in nature.[3] For comparison, in α-D-glucose, the anomeric C-1 hydroxyl group is in the axial position, introducing steric strain that makes it slightly less stable than the beta anomer.[17]

Caption: Substituent positions in the chair conformations of α and β-D-glucose.

Quantitative Structural Data and Experimental Validation

The precise three-dimensional arrangement of atoms in β-D-glucose has been unequivocally confirmed by high-resolution analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy .[17][18][19] These methods have validated the six-membered pyranose ring and the chair conformation with its specific substituent orientations.[19]

| Structural Parameter | Value / Description | Significance |

| Chemical Formula | C₆H₁₂O₆ | Defines the elemental composition.[2][20] |

| Molecular Weight | 180.156 g/mol | Fundamental physical property for stoichiometric calculations.[3][20][21] |

| Systematic IUPAC Name | (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | Unambiguously defines the stereochemistry and connectivity.[22] |

| Ring Structure | Pyranose (6-membered ring) | Confirmed by oxidation experiments and X-ray analysis.[19] |

| Predominant Conformation | Chair (⁴C₁) | The lowest energy, most stable 3D shape.[23] |

| Substituent Orientation | All -OH and -CH₂OH groups are in the equatorial position | Minimizes steric strain, leading to maximum stability.[5] |

Conclusion

The precise structure of β-D-glucose is a testament to thermodynamic stability. Its journey from a linear aldehyde to a cyclic pyranose ring culminates in a highly stable chair conformation . The defining feature of this structure is the equatorial orientation of all five of its non-hydrogen substituents . This unique arrangement minimizes steric repulsions and torsional strain, making β-D-glucose not only the most stable aldohexose but also explaining its ubiquitous role as a structural and energetic staple in biology. For professionals in fields such as drug development, understanding this precise, low-energy conformation is critical for designing molecules that can effectively interact with glucose-binding sites on proteins and enzymes.

References

-

Journal of Endocrinology and Metabolism. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? Available at: [Link]

-

Reddit. Anomeric effect and Mutarotation of Glucose. Available at: [Link]

-

Pearson+. Draw the Fischer projections for D-glucose and L-glucose. Available at: [Link]

-

Homework.Study.com. Draw the Fischer projection and Haworth projection of D-Glucose. Available at: [Link]

-

CourseHero. Fischer Projection Of D Glucose. Available at: [Link]

-

Wikipedia. Glucose. Available at: [Link]

-

Vedantu. Draw Fischer projection of DGlucose and LGlucose class 12 chemistry CBSE. Available at: [Link]

-

Portland State University. Chapter 25 Notes - Carbohydrates. Available at: [Link]

-

NIST. β-D-Glucopyranose. Available at: [Link]

-

ACS Publications. Influence of the Anomeric Conformation in the Intermolecular Interactions of Glucose | The Journal of Physical Chemistry Letters. Available at: [Link]

-

Chemistry LibreTexts. 6.9: Stereochemistry of Molecules with Three or More Asymmetric Carbons. Available at: [Link]

-

Homework.Study.com. Draw the Haworth structures for alpha and beta D glucose. Available at: [Link]

-

illuminolist. Chair vs boat conformation of glucose – Rock the Boat,baby- Don’t Tip the Boat over…-I can transform ya-. Available at: [Link]

-

Wikipedia. Anomeric effect. Available at: [Link]

-

YouTube. Trick R and S Configuration of Glucose quick Method IIT NEET JEE Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 22.10: The Stereochemistry of Glucose- The Fischer Proof. Available at: [Link]

-

ACS Publications. A simple proof of the stereochemical configurations of d-glucose and of d-galactose. Available at: [Link]

-

PubChem. Beta-D-Glucose. Available at: [Link]

-

YouTube. Anomeric effect. Available at: [Link]

-

Bartleby.com. Chair Conformation Of Glucose. Available at: [Link]

-

Master Organic Chemistry. The Haworth Projection. Available at: [Link]

-

YouTube. How to Draw Haworth Projections of L and D Glucose from Fischer Projections. Available at: [Link]

-

ResearchGate. (a) Single crystal structure of β‐D‐glucose and (b) the chiral... Available at: [Link]

-

YouTube. Easy trick to draw Haworth structure of BETA-D(+)GLUCOPYRANOSE / HAWORTH STRUCTURE. Available at: [Link]

-

Docslib. Chair.docx. Available at: [Link]

-

NCBI Bookshelf. FIGURE 2.7. [Chair conformations. (A) β-D-Glucose in...]. Available at: [Link]

-

Scribd. Haworth Formula for D-Glucose Explained. Available at: [Link]

-

Chemistry LibreTexts. 20.3: The Structure and Properties of D-Glucose. Available at: [Link]

-

BYJU'S. Glucose Structure Open-Chain Formula. Available at: [Link]

-

PMC. Predictive physical study of two different crystalline forms of glucose. Available at: [Link]

Sources

- 1. β-D-Glucose | 492-61-5 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 6. Chapter 25 notes [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Draw the Fischer projections for D-glucose and L-glucose. | Study Prep in Pearson+ [pearson.com]

- 10. Draw Fischer projection of DGlucose and LGlucose class 12 chemistry CBSE [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. homework.study.com [homework.study.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. illuminolist.wordpress.com [illuminolist.wordpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. byjus.com [byjus.com]

- 20. β-D-Glucopyranose [webbook.nist.gov]

- 21. echemi.com [echemi.com]

- 22. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. FIGURE 2.7. [Chair conformations. (A) β-D-Glucose in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of Stereoisomerism in D-Glucose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-glucose, the central molecule in energy metabolism, possesses a rich stereochemical landscape that dictates its biological activity and significance. This technical guide provides an in-depth exploration of the stereoisomerism of D-glucose, including its enantiomeric, diastereomeric, epimeric, and anomeric forms. We will delve into the profound implications of these subtle structural variations on metabolic pathways, enzymatic specificity, and receptor interactions. Furthermore, this guide will present detailed experimental protocols for the separation and characterization of glucose stereoisomers, alongside assays to quantify their biological activity. Case studies in drug development will illustrate how a comprehensive understanding of D-glucose stereoisomerism is being leveraged to design novel therapeutics, particularly in the fields of diabetes, virology, and oncology. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into this fundamental area of biochemistry.

The Stereochemical Architecture of D-Glucose

Glucose, a six-carbon aldohexose with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide in nature.[1] Its structure is characterized by four chiral centers (C2, C3, C4, and C5 in its open-chain form), which gives rise to a total of 2⁴ = 16 possible stereoisomers.[2] These stereoisomers can be broadly classified into enantiomers and diastereomers.

Enantiomers: The Mirror Image Dichotomy of D- and L-Glucose

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[3] D-glucose and L-glucose represent the two enantiomeric forms of glucose. The "D" and "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in glucose). In D-glucose, this hydroxyl group is on the right in the Fischer projection, whereas in L-glucose, it is on the left.[2][4]

Biologically, there is a profound distinction between these two enantiomers. D-glucose is the naturally occurring and metabolically active form, serving as the primary fuel for most organisms.[5] L-glucose, in contrast, is synthesized chemically and is significantly less biologically active, as the enzymes and transporters in most living systems have evolved to be highly specific for the D-enantiomer.[5]

Diastereomers and Epimers: Variations in a Single Stereocenter

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers are inverted. A special class of diastereomers, known as epimers, differ in configuration at only one chiral carbon.[6][7] For D-glucose, important epimers include:

-

D-Mannose: A C2 epimer of D-glucose.

-

D-Galactose: A C4 epimer of D-glucose.

These subtle changes in the spatial arrangement of a single hydroxyl group have significant biological consequences, affecting their recognition by enzymes and transporters.

Anomers: The Cyclical Nuances of α- and β-D-Glucose

In aqueous solution, glucose predominantly exists in a cyclic hemiacetal form, with over 99% of molecules in the pyranose (six-membered ring) form.[5] The cyclization of the open-chain form creates a new chiral center at C1, the anomeric carbon. This gives rise to two anomers: α-D-glucose and β-D-glucose.[8]

-

In α-D-glucose , the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C6).[1]

-

In β-D-glucose , the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group.[1]

These two anomers exist in equilibrium in solution, a process known as mutarotation, with β-D-glucose being the more stable and abundant form (approximately 64%) at equilibrium.[1][2] The anomeric configuration is crucial for the formation of polysaccharides and for recognition by specific enzymes.

Caption: Leveraging D-glucose stereochemistry for targeted drug design.

Experimental Protocols

Protocol 1: Separation of D-Glucose Anomers by HPLC

Objective: To separate and quantify the α and β anomers of D-glucose using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is recommended for the analysis of underivatized sugars.

-

Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of monosaccharides.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is typically employed. The exact ratio may require optimization.

-

Flow Rate: A flow rate of 1.0 mL/min is a suitable starting point.

-

Column Temperature: Maintaining a controlled column temperature (e.g., 30°C) is crucial for reproducible separation, as temperature can affect the rate of mutarotation. [9]6. Sample Preparation: Dissolve a known concentration of D-glucose in the mobile phase. Allow the solution to equilibrate for several hours to reach mutarotational equilibrium.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.

-

Data Analysis: The two anomers will elute as separate peaks. The peak areas can be integrated to determine the relative amounts of the α and β anomers.

Protocol 2: Chiral HPLC for the Separation of D- and L-Glucose

Objective: To resolve the enantiomers of glucose using chiral HPLC.

Methodology:

-

HPLC System: A standard HPLC system with a UV or RI detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), is often effective for separating sugar enantiomers. [4][8][10]3. Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol (e.g., ethanol or isopropanol), is used. The composition of the mobile phase will need to be optimized for the specific CSP and analyte.

-

Flow Rate: A flow rate in the range of 0.5 - 1.5 mL/min is typical.

-

Temperature: Ambient or a controlled temperature (e.g., 25°C).

-

Sample Preparation: Dissolve the racemic mixture of D- and L-glucose in the mobile phase.

-

Injection and Detection: Inject the sample and monitor the elution of the two enantiomers. The retention times will differ, allowing for their separation and quantification.

Protocol 3: Enzymatic Assay of Hexokinase Activity with D-Glucose

Objective: To determine the kinetic parameters of hexokinase for D-glucose.

Methodology: This is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm. [11][12]

-

Reagents:

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂).

-

ATP solution.

-

NADP⁺ solution.

-

G6PDH solution.

-

D-Glucose solutions of varying concentrations.

-

Hexokinase enzyme solution.

-

-

Procedure: a. In a cuvette, combine the assay buffer, ATP, NADP⁺, G6PDH, and a specific concentration of D-glucose. b. Incubate at a constant temperature (e.g., 30°C) to allow for temperature equilibration. c. Initiate the reaction by adding the hexokinase solution. d. Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. b. Repeat the assay with different concentrations of D-glucose. c. Plot V₀ versus the D-glucose concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of hexokinase for D-glucose.

Protocol 4: Fluorescent Glucose Uptake Assay in Cultured Cells

Objective: To measure the uptake of glucose into cultured cells, for example, to assess the activity of GLUT transporters.

Methodology: This assay utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells via glucose transporters. [3][4][6]

-

Cell Culture: Plate cells of interest in a multi-well plate and grow to the desired confluency.

-

Glucose Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a defined period (e.g., 30 minutes) to upregulate glucose transporters.

-

Uptake: Add a solution containing a known concentration of 2-NBDG to the cells and incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Washing: Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

-

Quantification:

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of individual cells using a flow cytometer. [6] * Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate in a fluorescence plate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of 2-NBDG taken up by the cells and can be used to compare glucose uptake under different experimental conditions (e.g., in the presence of inhibitors).

Conclusion

The stereoisomerism of D-glucose is not a mere structural curiosity but a fundamental principle that governs its biological function and therapeutic potential. The high degree of stereospecificity exhibited by enzymes and transporters underscores the importance of a detailed understanding of the three-dimensional architecture of glucose and its isomers. For researchers in the life sciences and professionals in drug development, a thorough appreciation of these concepts is indispensable. The ability to distinguish, quantify, and assess the biological activity of different glucose stereoisomers is crucial for elucidating metabolic pathways, understanding disease mechanisms, and designing novel, targeted therapeutics. As our understanding of the intricate interplay between stereochemistry and biology continues to grow, so too will the opportunities to leverage this knowledge for the advancement of human health.

References

-

Wikipedia. (n.d.). Glucose. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 6.9: Stereochemistry of Molecules with Three or More Asymmetric Carbons. Retrieved from [Link]

-

Ashenhurst, J. (2017, May 24). D- and L- Notation For Sugars. Master Organic Chemistry. Retrieved from [Link]

-

NAPHTALI MUHUMUZA- Medical Science. (2024, June 8). Understanding Glucose Isomers : Structure and Differences Explained [Video]. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Difference Between Alpha Glucose and Beta Glucose | Key Comparisons. Retrieved from [Link]

-

Wamser, C. C. (2002). Chapter 25 Notes - Carbohydrates. Portland State University. Retrieved from [Link]

- Sener, A., & Malaisse, W. J. (1998). Kinetics and specificity of human B-cell glucokinase: relevance to hexose-induced insulin release. The International Journal of Biochemistry & Cell Biology, 30(3), 355–360.

- Thorens, B., & Mueckler, M. (2010). Glucose transporters in the 21st Century. American Journal of Physiology-Endocrinology and Metabolism, 298(2), E141–E145.

-

Reddit. (2021, May 24). L-glucose & D-glucose are epimers & enantiomers of each other - differing in configuration at all chiral centres.. r/Mcat. Retrieved from [Link]

- Gherardi, G., et al. (2021). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 22(16), 8593.

- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

-

Shodex. (n.d.). Separation of Anomer. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). Specificity-of-enzymes.pdf. Retrieved from [Link]

- Oshel, K. M., et al. (1996). Analysis of the signaling pathway involved in the regulation of hexokinase II gene transcription by insulin. The Journal of Biological Chemistry, 271(28), 16690–16696.

-

Wikipedia. (n.d.). Insulin. Retrieved from [Link]

- Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). SGLT2 Inhibitors: Physiology and Pharmacology. Physiology, 26(1), 10–21.

- Wainer, I. W., & Drayer, D. E. (1988). Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing.

-

ditki medical & biological sciences. (n.d.). Hexokinase vs. Glucokinase - Biochemistry Flashcards. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Hexokinase Assay Kit. Retrieved from [Link]

- Mueckler, M., & Thorens, B. (2013). The facilitative glucose transporter GLUT3: 20 years of distinction. American Journal of Physiology-Endocrinology and Metabolism, 304(3), E195–E203.

- Asano, N., et al. (2000). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 10(10), 1073–1082.

-

ResearchGate. (n.d.). Kinetics of Transport and Phosphorylation of Glucose in Cancer Cells. Retrieved from [Link]

- Kallemeijn, W. W., et al. (2014). Mechanism-based inhibitors of glycosidases: design and applications. Advances in Carbohydrate Chemistry and Biochemistry, 71, 297–338.

- Bandyopadhyay, D., et al. (2017). Stereochemical preference toward oncotarget: Design, synthesis and in vitro anticancer evaluation of diastereomeric β-lactams. Oncotarget, 8(23), 37773–37782.

-

Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Retrieved from [Link]

-

Amsterdam UMC. (n.d.). Mechanism-Based Inhibitors of Glyccosidases: Design and Applications. Retrieved from [Link]

-

FDA. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

- Wu, L., & Fan, J. (2000). Different functional domains of GLUT2 glucose transporter are required for glucose affinity and substrate specificity. The Journal of Biological Chemistry, 275(20), 15128–15135.

- Chen, C., et al. (2017). Different MAPK signal transduction pathways play different roles in the impairment of glucose-stimulated insulin secretion in response to IL-1β. Molecular Medicine Reports, 16(5), 6439–6445.

- Chen, Y. J., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules, 27(22), 8000.

-

ResearchGate. (n.d.). Influence of anionic and conical lipids on transporter kinetics for.... Retrieved from [Link]

-

Frontiers. (n.d.). Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model. Retrieved from [Link]

- Colville, C. A., et al. (1993). Kinetic analysis of the liver-type (GLUT2) and brain-type (GLUT3) glucose transporters in Xenopus oocytes: substrate specificities and effects of transport inhibitors. The Biochemical Journal, 290(Pt 3), 701–706.

-

Chanon, S., et al. (2022, August 3). Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

Oncotarget. (2017, June 6). Stereochemical preference toward oncotarget: Design, synthesis and in vitro anticancer evaluation of diastereomeric β-lactams. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucose. Retrieved from [Link]

- Liu, Y., et al. (2022).

- Maher, J. C., & Simpson, I. A. (1994). Unique mechanism of GLUT3 glucose transporter regulation by prolonged energy demand: increased protein half-life. The Biochemical Journal, 303(Pt 2), 525–531.

- Zhuo, Z., et al. (2007). Site-Directed Mutagenesis of Glutamate 317 of Bovine α-1,3Galactosyltransferase and Its Effect on Enzyme Activity: Implications for Reaction Mechanism. Glycobiology, 17(10), 1059–1068.

-

ResearchGate. (n.d.). Anomeric forms of glucose in solution and its spontaneous or facilitated interconversions.. Retrieved from [Link]

- Keiding, S., & Vilstrup, H. (1988). Galactose removal kinetics during hypoxia in perfused pig liver: reduction of Vmax, but not of intrinsic clearance Vmax/Km.

-

Varsity Tutors. (n.d.). Vmax and Km - Biochemistry Help | Practice Hub. Retrieved from [Link]

- Henquin, J. C. (2000). Glucose-stimulated signaling pathways in biphasic insulin secretion. Diabetes, 49(11), 1751–1760.

-

Wikipedia. (n.d.). Protein. Retrieved from [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Department of Biochemistry researchers working to develop antiviral drugs to prevent future pandemics | Biochemistry [bioch.ox.ac.uk]

- 6. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unravel the Mystery: Simplified Alpha vs Beta Glucose Explained - Housing Innovations [dev.housing.arizona.edu]

- 9. Difference Between Alpha Glucose and Beta Glucose | Key Comparisons [vedantu.com]

- 10. Frontiers | Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model [frontiersin.org]

- 11. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

A Technical Guide to the Natural Abundance and Sources of β-D-Glucose

Introduction

D-Glucose, a simple aldohexose sugar, stands as the most abundant monosaccharide in nature and the principal energy source for the majority of life forms.[1] Its molecular structure allows for the existence of two cyclic anomers in solution, α-D-glucose and β-D-glucose, which differ only in the stereochemical configuration at the anomeric carbon (C1). While both forms are metabolically crucial, β-D-glucose holds unique significance as the fundamental building block of the planet's most abundant organic polymer, cellulose.[1][2] The preference for β-D-glucose in structural polysaccharides is attributed to its thermodynamically stable chair conformation, where all non-hydrogen substituents, except the anomeric hydroxyl group in the alpha form, occupy equatorial positions, minimizing steric strain.[1] In aqueous solutions, D-glucose establishes a dynamic equilibrium, comprising approximately 34-38% α-D-glucose and 62-66% β-D-glucose, with less than 0.02% existing in the open-chain aldehyde form.[1][3][4] This guide provides a comprehensive technical overview of the natural sources of β-D-glucose, from its polymeric reservoirs to its free state, and details the methodologies for its extraction, purification, and quantification.

Section 1: Polymeric and Oligomeric Reservoirs of β-D-Glucose

The vast majority of β-D-glucose in the biosphere is sequestered in polymeric structures. These macromolecules serve as either structural components or, upon hydrolysis, as energy reserves.

Structural Polysaccharides

Cellulose: As the primary structural component of plant cell walls, cellulose is the most widespread organic molecule on Earth.[1] It is a linear, unbranched homopolysaccharide composed of thousands of β-D-glucose units.

-

Linkage: The glucose monomers are linked by β-1,4-glycosidic bonds.[5][6] This specific linkage results in a straight, rigid chain.

-

Supramolecular Structure: Multiple cellulose chains align in parallel, extensively cross-linked by hydrogen bonds between hydroxyl groups, forming strong, insoluble microfibrils that confer tensile strength to plant tissues.[5][7]

-

Bioavailability: Most animals, including humans, lack the necessary enzyme, cellulase, to cleave the β-1,4-glycosidic linkages, rendering cellulose indigestible.[5] However, ruminants and termites host symbiotic microorganisms that produce cellulase, allowing them to utilize cellulose as an energy source.[5]

β-Glucans: This class of polysaccharides consists of D-glucose monomers joined by β-glycosidic bonds.[8][9] Unlike the uniform structure of cellulose, β-glucans exhibit variations in their linkages and branching, which dictates their physical properties and biological functions.

-

Sources: They are major components of the cell walls of cereals (oats, barley), fungi (mushrooms, yeast), bacteria, and algae.[9][10]

-

Structural Diversity: Cereal β-glucans typically contain mixed β-(1→3) and β-(1→4) linkages, whereas fungal and yeast β-glucans are characterized by β-(1→3) backbones with β-(1→6) branches.[8][10] This structural diversity makes them a significant source of soluble dietary fiber.

Disaccharides

Disaccharides consist of two monosaccharide units joined by a glycosidic bond.[11][12] Several common disaccharides yield D-glucose upon hydrolysis, which then enters the anomeric equilibrium containing the β-form.

-

Lactose: Known as milk sugar, lactose is composed of β-D-galactose and D-glucose, linked by a β-1,4-glycosidic bond.[11][13] It is a reducing sugar and the principal carbohydrate in mammalian milk.

-

Cellobiose: This disaccharide is the primary repeating unit of cellulose and is formed during its partial hydrolysis. It consists of two β-D-glucose molecules linked by a β-1,4-glycosidic bond.

-

Sucrose: Commonly known as table sugar, sucrose is abundant in sugarcane and sugar beets.[11] It is a non-reducing sugar formed from α-D-glucose and β-D-fructose via an α-1,β-2-glycosidic linkage.[11][13] Hydrolysis readily yields free D-glucose.

Section 2: Free β-D-Glucose in Nature and Commerce

Natural Monosaccharide

Free D-glucose is naturally present in various sources, where it serves as a readily available substrate for cellular respiration.

-

Primary Sources: It is found in significant quantities in fruits, honey, and plant nectars.[1][14]

-

Anomeric Equilibrium: In any aqueous biological fluid, such as blood or plant sap, D-glucose exists as the aforementioned equilibrium mixture of α and β anomers. The higher proportion of the β-anomer at equilibrium underscores its thermodynamic stability.[1][3]

Industrial Production

Commercial D-glucose, often referred to as dextrose, is primarily manufactured by the hydrolysis of starch.[1]

-

Feedstocks: The most common sources of starch for industrial glucose production are corn, wheat, potato, and tapioca.[1]

-

Manufacturing Process: The process involves enzymatic or acid hydrolysis of starch to break the α-1,4 and α-1,6 glycosidic bonds, followed by purification and crystallization.[1] The resulting product, whether anhydrous or monohydrate dextrose, will form the equilibrium mixture of α and β anomers when dissolved in water.[1]

Section 3: Methodologies for Analysis

The extraction and quantification of β-D-glucose from its diverse sources are critical for research and industrial applications. The choice of method depends on the source matrix and the desired purity.

Extraction and Purification from Polysaccharides

Liberating D-glucose from polymeric sources requires the cleavage of glycosidic bonds.

Experimental Protocol 1: Acid Hydrolysis of Cellulose

This protocol describes a standard laboratory method for the complete hydrolysis of cellulose to D-glucose monomers.

-

Preparation: Weigh approximately 5 mg of dried cellulosic material into a pressure-resistant hydrolysis vial.

-

Primary Hydrolysis: Add 0.5 mL of 12 M (72% w/w) sulfuric acid (H₂SO₄).[15] Place the vial on ice and stir intermittently for 1 hour to ensure complete solubilization.

-

Secondary Hydrolysis: Dilute the acid to a concentration of 2 M by adding 9.5 mL of deionized water. Seal the vial tightly.

-

Incubation: Place the sealed vial in an oil bath or heating block set to 120°C for 2 hours to complete the hydrolysis of the glycosidic bonds.[15]

-

Neutralization: Cool the vial in an ice bath. Carefully neutralize the hydrolysate to approximately pH 7 by the dropwise addition of a saturated barium hydroxide or calcium carbonate solution while stirring. The formation of a precipitate (BaSO₄ or CaSO₄) removes the sulfate ions.

-

Clarification: Centrifuge the neutralized solution to pellet the precipitate. Collect the supernatant containing the liberated D-glucose.

-

Purification (Optional): For high-purity applications, the supernatant can be further purified using ion-exchange chromatography to remove any remaining salts or byproducts.[16]

Causality: The concentrated sulfuric acid initially disrupts the crystalline structure of cellulose and protonates the glycosidic oxygen atoms. The subsequent dilution and heating provide the aqueous environment and thermal energy necessary for the hydrolytic cleavage of the β-1,4 linkages, releasing individual D-glucose molecules.

Quantification of β-D-Glucose

Due to the anomeric equilibrium, methods for quantifying total D-glucose are common. However, certain enzymatic methods offer high specificity for the β-anomer.

Experimental Protocol 2: Enzymatic Quantification using Glucose Oxidase-Peroxidase (GOD-POD)

This colorimetric assay is highly specific for β-D-glucose and is a cornerstone of clinical and research glucose measurement.[3][17]

-

Reagent Preparation: Prepare a glucose reagent solution containing glucose oxidase (GOD), peroxidase (POD), a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), and a suitable buffer (e.g., phosphate buffer, pH 7.0).[17]

-

Standard Curve: Prepare a series of D-glucose standards with known concentrations (e.g., 0 to 200 mg/dL) from a stock solution.[17]

-

Sample Preparation: Prepare the unknown sample. If necessary, dilute it to fall within the range of the standard curve. A sample blank should also be prepared.

-

Reaction:

-

Pipette 1.0 mL of the GOD-POD reagent into a series of test tubes labeled for blank, standards, and samples.

-

Add 10 µL of the corresponding solution (water for blank, standard solutions, sample solutions) to each tube.

-

Mix well and incubate at 37°C for 10 minutes.

-

-

Measurement: Measure the absorbance of the resulting colored product in a spectrophotometer or colorimeter at the appropriate wavelength (typically ~505 nm for the 4-aminoantipyrine/phenol system).[17]

-

Calculation: Subtract the blank absorbance from all readings. Plot a standard curve of absorbance versus glucose concentration. Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.[17]

Self-Validating System: The high specificity of glucose oxidase for β-D-glucose is the first validation step.[3] The reaction proceeds as follows:

-

β-D-glucose + O₂ --(Glucose Oxidase)--> D-glucono-1,5-lactone + H₂O₂

-

H₂O₂ + Chromogen(reduced) --(Peroxidase)--> Chromogen(oxidized) + H₂O

As β-D-glucose is consumed, the anomeric equilibrium shifts, causing α-D-glucose to convert to the β-form (mutarotation).[3][18] The incubation period allows this conversion to proceed, ensuring that the total glucose concentration is measured accurately.

Table 1: Comparison of D-Glucose Quantification Methodologies

| Method | Principle | Specificity | Advantages | Disadvantages |

| Glucose Oxidase (GOD-POD) | Enzymatic oxidation of β-D-glucose coupled to a colorimetric reaction.[17] | High for β-D-glucose.[3] | High sensitivity, widely used in clinical settings, cost-effective. | Indirect measurement, potential interference from strong reducing agents.[3] |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on differential partitioning, often with refractive index (RI) or pulsed amperometric detection (PAD). | Can separate and quantify multiple sugars simultaneously. | High accuracy and reproducibility, can resolve different monosaccharides. | Higher equipment cost, requires specialized columns and mobile phases. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a unique vibrational fingerprint for molecules.[4] | Can distinguish between α and β anomers based on their distinct spectral signatures.[4] | Non-destructive, requires minimal sample preparation, capable of online monitoring.[4] | Lower sensitivity compared to other methods, requires complex data analysis and chemometrics. |

Section 4: Biological Significance and Metabolic Integration

β-D-glucose is not only a structural monomer but also the primary fuel for cellular metabolism.

Cellular Uptake and Glycolysis: Upon consumption, D-glucose enters the bloodstream and is transported into cells via glucose transporter (GLUT) proteins.[19] Inside the cell, the enzyme hexokinase (or glucokinase in the liver) immediately phosphorylates glucose to form glucose-6-phosphate.[1][19] This step is crucial as it traps the glucose molecule within the cell and commits it to metabolism. This initial reaction of glycolysis directly utilizes the available glucose pool, which is predominantly in the β-D-glucopyranose form.

Caption: Initial steps of glucose metabolism.

Polymer Synthesis Workflow: In plants, the synthesis of cellulose is a highly regulated process where UDP-glucose, derived from glucose-1-phosphate, serves as the activated precursor. Cellulose synthase enzymes located in the plasma membrane polymerize these activated glucose units, extruding the growing cellulose chains into the extracellular space to form cell wall microfibrils.

Caption: Simplified workflow of cellulose biosynthesis.

Conclusion

β-D-glucose is a molecule of profound biological and industrial importance. While it is most abundantly found locked in the β-1,4 linkages of cellulose, the planet's primary structural biopolymer, it is also a key component of other vital polysaccharides and disaccharides. In its free form, it exists in a constant, stable equilibrium with its α-anomer, serving as the immediate fuel for life. Understanding the diverse natural sources of β-D-glucose and mastering the techniques for its extraction and quantification are fundamental for advancements in biochemistry, biotechnology, and human health.

References

-

Title: Glucose - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Comparative Study on the In Vitro Fermentation Characteristics of Three Plant-Derived Polysaccharides with Different Structural Compositions Source: MDPI URL: [Link]

-

Title: Beta-D-Glucose | C6H12O6 Source: PubChem - NIH URL: [Link]

-

Title: D-Glucose | C6H12O6 Source: PubChem - NIH URL: [Link]

-

Title: Carbohydrates- di and polysaccharides (video) Source: Khan Academy URL: [Link]

-

Title: Crystallization of β-d-Glucose and Analysis with a Simple Glucose Biosensor Source: Request PDF on ResearchGate URL: [Link]

-

Title: Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.) Source: NIH URL: [Link]

-

Title: Starch and Cellulose Source: Chemistry LibreTexts URL: [Link]

-

Title: Food By-Products and Agro-Industrial Wastes as a Source of β-Glucans for the Formulation of Novel Nutraceuticals Source: PMC - NIH URL: [Link]

-

Title: Blood Glucose Source: Clinical Methods - NCBI Bookshelf URL: [Link]

-

Title: Disaccharides and Glycosidic Bonds Source: Chemistry LibreTexts URL: [Link]

-

Title: Starch vs. Cellulose | Structure, Function & Diagrams Source: Study.com URL: [Link]

-

Title: extraction, partial purification and characterization of beta-glucosidase from apricot defatted seeds powder Source: ResearchGate URL: [Link]

-

Title: The most common disaccharide is sucrose which gives D -(+)- glucose and D-(-)- fructose on hydrolysis. Source: BYJU'S URL: [Link]

-

Title: Physiology, Glucose Metabolism Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Beta-Glucan as a Soluble Dietary Fiber Source: Origins, Biosynthesis, Extraction, Purification, Structural Characteristics, Bioavailability, Biofunctional Attributes, Industrial Utilization, and Global Trade Source: MDPI URL: [Link]

-

Title: A-Level Biology - Carbohydrates: Polysaccharides - Starch | Glycogen | Cellulose Source: YouTube URL: [Link]

-

Title: Disaccharide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Separation of D-Glucose and D-Fructose from Invert Sugar or Sucrose Source: Journal of the American Chemical Society URL: [Link]

-

Title: Peroxidase-Coupled Glucose Method Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Industrial Applications of β-Glucans Source: Request PDF on ResearchGate URL: [Link]

-

Title: Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach Source: Taylor & Francis Online URL: [Link]

-

Title: (Re-)Viewing Role of Intracellular Glucose Beyond Extracellular Regulation of Glucose-Stimulated Insulin Secretion by Pancreatic Cells Source: ACS Omega URL: [Link]

-

Title: Beta Glucans Source: American Society of Baking URL: [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Starch vs. Cellulose | Structure, Function & Diagrams - Lesson | Study.com [study.com]

- 7. youtube.com [youtube.com]

- 8. Food By-Products and Agro-Industrial Wastes as a Source of β-Glucans for the Formulation of Novel Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta Glucans | American Society of Baking [asbe.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Disaccharide - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. This compound | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sarchemlabs.com [sarchemlabs.com]

A Technical Guide to Beta-D-Glucose: The Cornerstone of Cellular Energy Metabolism

Abstract

Beta-D-glucose is the most abundant monosaccharide and the paramount source of energy for the vast majority of life on Earth.[1][2] Its metabolism is a central hub of cellular biochemistry, converting the chemical energy stored in its bonds into adenosine triphosphate (ATP), the universal energy currency of the cell.[1][3] This guide provides a comprehensive technical overview of the journey of this compound from cellular entry to complete oxidation. We will explore the molecular machinery of glucose transport, the intricate steps of its catabolic pathways—glycolysis, the citric acid cycle, and oxidative phosphorylation—and the sophisticated hormonal signaling networks that regulate these processes. Furthermore, this document details field-proven experimental protocols for quantifying key aspects of glucose metabolism, offering researchers and drug development professionals a robust framework for investigation.

Introduction: The Primacy of Glucose in Bioenergetics

While cells can metabolize fatty acids and amino acids for energy, glucose holds a privileged position. Its advantages include its ubiquity as a product of photosynthesis and its ability to be catabolized under anaerobic conditions via glycolysis, a feature critical for tissues experiencing oxygen deficits, such as heavily exercising muscle.[4][5] The complete oxidation of a single glucose molecule (C₆H₁₂O₆) to CO₂ and H₂O yields a substantial amount of energy, captured in the form of approximately 30-32 ATP molecules. This guide will dissect this process, beginning with the first critical step: cellular uptake.

Cellular Entry: The Glucose Transporter (GLUT) Superfamily

Because glucose is a polar molecule, it cannot freely diffuse across the hydrophobic lipid bilayer of the cell membrane.[6][7] Its entry is mediated by a family of membrane proteins known as glucose transporters (GLUTs or SLC2A family).[8][9] These proteins facilitate the transport of glucose down its concentration gradient.[8] Different tissues express distinct GLUT isoforms, each with unique kinetic properties and regulatory mechanisms tailored to the metabolic needs of the cell.

Causality in GLUT Isoform Distribution:

The expression of a specific GLUT isoform is not arbitrary; it is a direct reflection of the cell's metabolic role. For instance, the brain's high and constant demand for glucose is met by the high-affinity GLUT3 transporter, which can efficiently scavenge glucose even when blood levels are low.[6][7][10] In contrast, the liver's GLUT2 has a low affinity (high Km), meaning it only transports glucose in large amounts when blood glucose is high, such as after a meal, befitting its role in processing and storing excess glucose.[6][9][10]

| Transporter | Primary Tissue Distribution | Approx. K_m_ (for Glucose) | Key Characteristics & Rationale |

| GLUT1 | Ubiquitous; high in erythrocytes, brain, placenta | 1-2 mM | High affinity; responsible for basal glucose uptake in most cells, ensuring a constant energy supply.[10] |

| GLUT2 | Liver, pancreatic β-cells, intestine, kidney | 15-20 mM | Low affinity; acts as a "sensor" in the pancreas and facilitates high-capacity transport in the liver for glucose storage or release when blood glucose is high.[9][10] |

| GLUT3 | Neurons, placenta | ~1 mM | Very high affinity; ensures a prioritized and steady glucose supply to the brain, which relies almost exclusively on glucose.[6][10] |

| GLUT4 | Skeletal muscle, adipose tissue, heart | ~5 mM | Insulin-responsive; stored in intracellular vesicles and translocates to the plasma membrane upon insulin stimulation, enabling post-meal glucose uptake.[6][10][11] |

The Central Catabolic Pathway: From Cytosol to Mitochondria

Glycolysis: The Anaerobic Core

Key Regulatory Junctions: The glycolytic flux is tightly controlled at its three irreversible, exergonic steps. This regulation prevents futile cycles where glycolysis and its reverse pathway, gluconeogenesis, run simultaneously.

-

Hexokinase: Inhibited by its product, G6P.[13]

-

Phosphofructokinase-1 (PFK-1): This is the most critical control point and the committed step of glycolysis.[17][18][19] PFK-1 is allosterically inhibited by high levels of ATP and citrate (indicating high cellular energy) and activated by AMP, ADP (indicating low energy), and fructose-2,6-bisphosphate.[17][20]

-

Pyruvate Kinase: Inhibited by ATP and alanine, and activated by fructose-1,6-bisphosphate (a feed-forward mechanism).[13]

Caption: Overview of the Glycolytic Pathway in the Cytosol.

The Citric Acid Cycle (Krebs Cycle): The Oxidative Hub

In the presence of oxygen, pyruvate is transported into the mitochondrial matrix.[21] Here, it is decarboxylated to form acetyl-CoA, which then enters the Citric Acid Cycle (CAC) by condensing with oxaloacetate.[21][22] The CAC is a series of eight reactions that completely oxidizes the acetyl group to two molecules of CO₂.[21] The primary output of the cycle is not direct ATP production (only one GTP, equivalent to one ATP, is made per turn), but rather the harvesting of high-energy electrons in the form of three NADH and one FADH₂ per acetyl-CoA.[22][23]

Oxidative Phosphorylation: The ATP Powerhouse

This is the final stage of cellular respiration and the main source of ATP.[24][25] It consists of two coupled processes occurring on the inner mitochondrial membrane: the Electron Transport Chain (ETC) and Chemiosmosis.[26]

-

Electron Transport Chain (ETC): The NADH and FADH₂ generated from glycolysis and the CAC donate their high-energy electrons to a series of protein complexes (Complexes I-IV).[26][27] As electrons are passed down this chain, they lose energy. This energy is used by Complexes I, III, and IV to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a steep electrochemical gradient.[26][27][28] Molecular oxygen serves as the final electron acceptor, combining with electrons and protons to form water.[27][29]

-

Chemiosmosis: The potential energy stored in the proton gradient is harnessed by ATP Synthase. As protons flow back down their gradient into the matrix through this enzyme, the energy released drives the synthesis of ATP from ADP and inorganic phosphate (Pi).[24][29]

Caption: The process of Oxidative Phosphorylation on the inner mitochondrial membrane.

Hormonal Regulation: Orchestrating Glucose Homeostasis

The flux of glucose through these metabolic pathways is not static; it is dynamically regulated by hormones to maintain blood glucose homeostasis. The two key players are insulin and glucagon, both secreted by the pancreas.[30][31]

Insulin: The Anabolic Signal of Abundance

Released by pancreatic β-cells in response to high blood glucose, insulin promotes glucose uptake and storage.[30][31] Its primary mechanism in muscle and adipose tissue is to stimulate the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, dramatically increasing glucose uptake.[10][11][32] In the liver, insulin promotes glycogen synthesis and glycolysis while inhibiting gluconeogenesis.[32]

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Glucagon: The Catabolic Signal of Scarcity

Released by pancreatic α-cells during periods of low blood glucose (hypoglycemia), glucagon acts primarily on the liver to increase blood glucose levels.[33][34][35] It stimulates glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[33][34][36] Glucagon signaling proceeds via a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[36][37]

Experimental Protocols for Cellular Glucose Metabolism

Investigating the role of glucose metabolism is fundamental in fields ranging from oncology to diabetes research. Here, we provide validated, step-by-step protocols for two core experimental assays.

Protocol: 2-Deoxy-D-[³H]-Glucose Uptake Assay

Principle: This assay measures the rate of glucose transport into cells. It uses 2-deoxy-D-glucose (2-DG), a glucose analog that is transported by GLUTs and phosphorylated by hexokinase but cannot be further metabolized.[38][39] The radiolabeled, phosphorylated 2-DG is trapped and accumulates inside the cell, allowing its quantification as a direct measure of transport activity.[38][40]

Self-Validation: The inclusion of a known glucose transport inhibitor, such as Cytochalasin B, is critical.[41] The difference between uptake in the absence and presence of the inhibitor represents specific, carrier-mediated glucose transport.

Methodology:

-

Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes) in 24-well plates and culture until they reach the desired differentiation state.

-

Serum Starvation: To establish a basal state, incubate cells in serum-free medium for 3-4 hours prior to the assay.

-

Stimulation: Treat cells with insulin (e.g., 100 nM for 30 minutes) or other test compounds in Krebs-Ringer-HEPES (KRH) buffer to stimulate glucose uptake. Include a set of wells for basal (unstimulated) uptake.

-

Inhibitor Control: To a parallel set of wells, add Cytochalasin B (e.g., 20 µM) 15 minutes before initiating uptake to determine non-specific uptake.

-

Initiate Uptake: Add KRH buffer containing 2-Deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-DG (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C. Causality Note: This incubation is kept short to ensure measurement of the initial transport rate, not downstream metabolism or saturation.[38]

-

Terminate Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times rapidly with ice-cold PBS to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes.

-

Quantification: Transfer 400 µL of the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[41]

-

Protein Normalization: Use the remaining lysate to determine the protein concentration in each well (e.g., via BCA assay) to normalize the uptake values (expressed as cpm/mg protein).

Protocol: Luminescence-Based ATP Quantification Assay

Principle: This assay quantifies the total intracellular ATP concentration, which reflects the cell's overall energetic state. The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The emitted light is directly proportional to the ATP concentration.

Methodology:

-

Cell Culture: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Apply experimental treatments as required (e.g., exposure to metabolic inhibitors or drug candidates).

-

Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®). This reagent combines a detergent to lyse cells with the luciferase and luciferin substrate.

-

Assay Execution: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~15 minutes. b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: ATP levels can be compared across different treatment groups. For absolute quantification, a standard curve using known concentrations of ATP should be run in parallel.

Conclusion

This compound is far more than a simple sugar; it is the central pillar of cellular energy metabolism. Its journey from the bloodstream to its ultimate oxidation in the mitochondria is a tightly regulated and highly efficient process involving specialized transporters, cytosolic and mitochondrial enzyme cascades, and elegant hormonal control systems. A thorough understanding of these pathways, coupled with robust experimental techniques to probe them, is indispensable for researchers and clinicians aiming to unravel the complexities of metabolic diseases and develop next-generation therapeutics.

References

-

Glucose uptake - Wikipedia. Wikipedia. [Link]

-

Glycolysis - Wikipedia. Wikipedia. [Link]

-

Glycolysis - Reactions - Phases - Regulation - TeachMePhysiology. TeachMePhysiology. (2024-04-08). [Link]

-

Oxidative phosphorylation and the electron transport chain (video) | Khan Academy. Khan Academy. [Link]

-

Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. (2023-09-04). [Link]

-

Phosphofructokinase 1 - Wikipedia. Wikipedia. [Link]

-

Glucagon Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]

-

Glucose transporters: physiological and pathological roles - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Glycolysis | Cellular respiration | Biology (article) - Khan Academy. Khan Academy. [Link]

-

Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. (2023-07-17). [Link]

-

Glucose Uptake and Consumption - Biophysical Society. Biophysical Society. [Link]

-

Biochemistry, Insulin Metabolic Effects - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-